N-Acetyl-5-Bromo-3-Hydroxyindole: A Comprehensive Technical Guide
N-Acetyl-5-Bromo-3-Hydroxyindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-5-Bromo-3-Hydroxyindole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring can significantly modulate the physicochemical properties and biological activities of the parent molecule. This technical guide provides a detailed overview of the known physicochemical properties, a generalized synthesis protocol, and a discussion of the potential biological activities of N-Acetyl-5-Bromo-3-Hydroxyindole based on related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also highlights areas where further research is required.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 254.08 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 184-188 °C | --INVALID-LINK-- |
| Boiling Point | Predicted: 387.1 ± 22.0 °C | --INVALID-LINK-- |
| Density | Predicted: 1.65 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents. Specific experimental data for water, ethanol, DMSO, and acetone is not readily available. | --INVALID-LINK-- |
| pKa | Predicted: 8.85 ± 0.40 | --INVALID-LINK-- |
| LogP | Experimental data not available. |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole is not available in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of related indole derivatives, such as 1-acetyl-5-bromo-1H-indol-3-yl acetate. The proposed synthesis involves a multi-step process starting from 5-bromoindole.
Generalized Synthetic Protocol
A potential synthetic pathway for N-Acetyl-5-Bromo-3-Hydroxyindole is outlined below. This protocol is a generalization based on common organic synthesis reactions for indole derivatives and should be optimized for specific laboratory conditions.
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N-Acetylation of 5-Bromoindole: 5-Bromoindole is reacted with acetic anhydride in the presence of a base, such as sodium acetate or pyridine, to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at elevated temperatures.
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Hydroxylation at the 3-position: The resulting 1-acetyl-5-bromoindole can then be hydroxylated at the 3-position. This can be a challenging step, and various methods could be explored, such as oxidation followed by reduction. A possible route involves the oxidation of the 3-position to an indoxyl intermediate, which can then be stabilized as the 3-hydroxyindole tautomer.
It is important to note that this is a proposed pathway, and the reaction conditions, including solvents, temperatures, and catalysts, would require empirical determination and optimization.
Characterization Methods
The characterization of the synthesized N-Acetyl-5-Bromo-3-Hydroxyindole would involve a suite of standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase gradient would be used for separation.
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Melting Point Analysis: The melting point of the purified compound would be determined and compared with the literature values to confirm its identity and purity.
Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for N-Acetyl-5-Bromo-3-Hydroxyindole are not currently available in the public literature.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of N-Acetyl-5-Bromo-3-Hydroxyindole is limited. However, the known biological activities of structurally related 5-bromoindole derivatives provide a basis for postulating its potential therapeutic applications.
Antifungal Activity
Derivatives of 5-bromoindole have demonstrated notable antifungal activity against various phytopathogens, including Monilinia fructicola and Botrytis cinerea[1]. The presence of the bromine atom at the C-5 position has been shown to enhance the antifungal potency compared to the unsubstituted indole ring[1]. The mechanism of action is hypothesized to involve the inhibition of mitochondrial complex II (succinate dehydrogenase - SDH), a key enzyme in the fungal respiratory chain[1]. N-Acetyl-5-Bromo-3-Hydroxyindole, sharing the 5-bromoindole core, may exhibit similar antifungal properties.
Anticancer and Neuropharmacological Potential
Halogenated indoles, including bromoindoles, are being investigated for their potential in oncology and neuropharmacology[2]. The indole nucleus is a common scaffold in the design of inhibitors for various protein kinases, including those involved in cancer cell proliferation and survival. The N-acetyl group and the 3-hydroxy substituent could further influence the binding affinity and selectivity of the compound for specific biological targets. For instance, some indole derivatives have been shown to modulate the activity of histone deacetylases (HDACs), which are important targets in cancer therapy[3].
Hypothetical Signaling Pathway
Based on the known activities of related indole derivatives, a hypothetical signaling pathway for the potential anticancer effects of N-Acetyl-5-Bromo-3-Hydroxyindole could involve the inhibition of key signaling molecules in cancer cell proliferation and survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of N-Acetyl-5-Bromo-3-Hydroxyindole on the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of N-Acetyl-5-Bromo-3-Hydroxyindole.
Caption: A generalized workflow for the synthesis and characterization of N-Acetyl-5-Bromo-3-Hydroxyindole.
Conclusion and Future Directions
N-Acetyl-5-Bromo-3-Hydroxyindole is a promising scaffold for the development of novel therapeutic agents. While its physicochemical properties are not yet fully characterized, its structural similarity to other biologically active 5-bromoindole derivatives suggests potential applications in antifungal and anticancer research.
Future research should focus on:
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Developing and optimizing a robust synthetic protocol for N-Acetyl-5-Bromo-3-Hydroxyindole to enable its production in sufficient quantities for further studies.
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Conducting comprehensive experimental determination of its physicochemical properties, including solubility, pKa, and logP, which are crucial for drug development.
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Performing detailed spectroscopic analysis (NMR, MS, IR) to create a complete and publicly available dataset for this compound.
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Undertaking in-depth biological evaluation to identify its specific cellular targets and elucidate its mechanism of action. This should include screening against a panel of fungal strains, cancer cell lines, and relevant enzymes and receptors.
By addressing these knowledge gaps, the full therapeutic potential of N-Acetyl-5-Bromo-3-Hydroxyindole can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.
